6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one
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Overview
Description
6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and properties This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired benzofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The presence of reactive groups allows for substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of dyes, pigments, and other chemicals.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group may enhance its lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Dimethylamino)-3-(2-hydroxyphenyl)-2-benzofuran-1(3H)-one
- 6-(Dimethylamino)-3-(2-chlorophenyl)-2-benzofuran-1(3H)-one
- 6-(Dimethylamino)-3-(2-nitrophenyl)-2-benzofuran-1(3H)-one
Uniqueness
Compared to similar compounds, 6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
CAS No. |
57489-53-9 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
6-(dimethylamino)-3-(2-methoxyphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H17NO3/c1-18(2)11-8-9-12-14(10-11)17(19)21-16(12)13-6-4-5-7-15(13)20-3/h4-10,16H,1-3H3 |
InChI Key |
KPASYSIMJPISPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(OC2=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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